molecular formula C7H16O2 B1604579 Formaldehyde diisopropyl acetal CAS No. 2568-89-0

Formaldehyde diisopropyl acetal

Cat. No.: B1604579
CAS No.: 2568-89-0
M. Wt: 132.2 g/mol
InChI Key: WDEVXRIFJZNMKM-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

It is known that formaldehyde, a related compound, plays a significant role in various biochemical reactions . It is involved in the formation of methylene bridges in proteins and nucleic acids, which are crucial for their structure and function .

Cellular Effects

The cellular effects of Formaldehyde diisopropyl acetal are not well-studied. Formaldehyde, a related compound, has been shown to cause various cellular effects. For instance, it can cause irritation and damage to cells, leading to various health problems .

Molecular Mechanism

The formation of acetals, which includes compounds like this compound, involves a series of steps including protonation of the carbonyl group, nucleophilic attack by the alcohol, and deprotonation .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. Formaldehyde, a related compound, has been shown to have various effects over time in laboratory settings .

Dosage Effects in Animal Models

There is currently no available data on the dosage effects of this compound in animal models. Studies on formaldehyde, a related compound, have shown that it can cause various health effects at different dosages .

Metabolic Pathways

This compound’s involvement in metabolic pathways is not well-documented. Formaldehyde, a related compound, is known to be involved in various metabolic pathways. It is produced from many different metabolic pathways but goes away through a narrow degradation lane in human cells .

Transport and Distribution

There is currently no available data on the transport and distribution of this compound within cells and tissues. Understanding its distribution and dynamics in the atmosphere significantly protects human and ecosystem health .

Subcellular Localization

Studies on formaldehyde, a related compound, have shown that it can be localized in various subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propane, 2,2’-[methylenebis(oxy)]bis- can be synthesized through the reaction of formaldehyde with isopropanol under acidic conditions. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the formation of the acetal linkage .

Industrial Production Methods

In industrial settings, the production of propane, 2,2’-[methylenebis(oxy)]bis- involves the continuous reaction of formaldehyde and isopropanol in the presence of an acid catalyst. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

Propane, 2,2’-[methylenebis(oxy)]bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of propane, 2,2’-[methylenebis(oxy)]bis- involves its ability to form stable acetal linkages. This stability makes it useful in various applications, such as dental composites and corrosion inhibition. The molecular targets and pathways involved include the interaction with polymer matrices in dental composites and the inhibition of corrosion processes on metal surfaces.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propane, 2,2’-[methylenebis(oxy)]bis- is unique due to its stability and versatility in forming acetal linkages. This makes it particularly useful in applications requiring stable and inert compounds, such as dental composites and corrosion inhibitors.

Properties

IUPAC Name

2-(propan-2-yloxymethoxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O2/c1-6(2)8-5-9-7(3)4/h6-7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDEVXRIFJZNMKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCOC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90880717
Record name propane, 2,2'-[methylenebis(oxy)]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90880717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2568-89-0
Record name 2,2′-[Methylenebis(oxy)]bis[propane]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2568-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name propane, 2,2'-[methylenebis(oxy)]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90880717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propane, 2,2'-[methylenebis(oxy)]bis
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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